1-(2,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound).
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials used, the type of reaction, and the conditions under which the reaction takes place.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including the types and arrangement of bonds and the shape of the molecule.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting and boiling points, its solubility in various solvents, and its chemical stability.Scientific Research Applications
Synthesis and Chemical Properties
- Chromatographic Separation of Enantiomers : The compound has been utilized in the study of steric hindrance effects in N-aryl pyrroles. Its enantiomers were separated by liquid chromatography, contributing to research on barriers to racemization in such molecules (Vorkapić-Furač et al., 1989).
- Synthesis of Pyrrole Derivatives : The compound serves as a precursor in synthesizing various N-aryl- and N-heteroaryl-dimethylpyrrole carbaldehydes, which are critical in studying diastereomeric association complexes (Vorkapić-Furač et al., 1992).
Crystallography and Molecular Structure
- Analysis of Hydrogen-Bonding Patterns : This compound has been instrumental in studying the crystal and molecular structures of pyrrole derivatives. Research focused on how different substituents affect hydrogen bonding patterns, which is significant for understanding molecular interactions (Senge et al., 2005).
Synthesis of Functionalized Pyrroles
- Formation of Pyrrole-Based Complexes : Research has shown the utility of this compound in forming pyrrole-based complexes. These are used in various applications, including luminescence sensing and polymerization catalysts, showcasing its versatility in creating functionally diverse materials (Shi et al., 2015).
Safety And Hazards
This would involve looking at any safety precautions that need to be taken when handling the compound, as well as any potential hazards it might pose.
Future Directions
This could involve a discussion of potential future research directions, such as new reactions the compound could be used in, or new applications for the compound in areas like medicine or industry.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-6-11(2)13(8-10)14-7-3-4-12(14)9-15/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDVUISAQSZFQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404277 | |
Record name | 1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
37560-48-8 | |
Record name | 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37560-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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